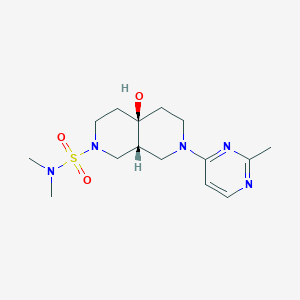![molecular formula C18H24N2O5S B5671325 1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)
1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches to similar spirocyclic compounds involve multi-step processes that typically start from readily available starting materials. For instance, the synthesis of related diazaspiro[4.5]decane derivatives has been reported through a simple, fast, and cost-effective three-step process, offering a facile pathway to a class of heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic core, where two cyclic units are connected at a single carbon atom. This structural motif is known for its rigidity and three-dimensional shape, contributing to the compound's biological activities. Crystallographic studies of similar structures have provided insights into their conformations and interactions with biological targets.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their rich chemistry. For example, the reactivity of the carboxylic acid moiety enables derivatization or conjugation with other pharmacophores, enhancing biological activity or modifying physicochemical properties. The synthesis and functionalization of spirocyclic compounds involve strategies like nitrile lithiation/alkylation and 1,4-addition reactions, showcasing the versatility of these scaffolds (Smith et al., 2016).
Propiedades
IUPAC Name |
1-methyl-8-[(4-methylsulfonylphenyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-19-16(21)11-15(17(22)23)18(19)7-9-20(10-8-18)12-13-3-5-14(6-4-13)26(2,24)25/h3-6,15H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHWFMAGFHRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)
![{(3R*,4R*)-4-(1-azepanylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5671256.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)
![5-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5671274.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5671277.png)
![N-((3S*,4R*)-1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-4-isopropylpyrrolidin-3-yl)methanesulfonamide](/img/structure/B5671284.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5671293.png)
![4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5671309.png)
![1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5671322.png)
![4-[(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)methyl]benzamide](/img/structure/B5671338.png)